3-Methylcyclopentadecan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
62151-56-8 |
|---|---|
Molecular Formula |
C16H32O |
Molecular Weight |
240.42 g/mol |
IUPAC Name |
3-methylcyclopentadecan-1-ol |
InChI |
InChI=1S/C16H32O/c1-15-12-10-8-6-4-2-3-5-7-9-11-13-16(17)14-15/h15-17H,2-14H2,1H3 |
InChI Key |
GVPGXFIINYYZAR-UHFFFAOYSA-N |
SMILES |
CC1CCCCCCCCCCCCC(C1)O |
Canonical SMILES |
CC1CCCCCCCCCCCCC(C1)O |
Other CAS No. |
62151-56-8 |
Origin of Product |
United States |
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Macrocyclic Alcohol Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and conformational dynamics of macrocyclic alcohols. Both ¹H and ¹³C NMR provide initial structural information by identifying the chemical environments of hydrogen and carbon atoms within the molecule. wiley-vch.de For 3-Methylcyclopentadecan-1-ol, these spectra would confirm the presence of the methyl group, the alcohol function, and the large carbon ring.
To unravel the complex three-dimensional structure of macrocyclic rings, advanced two-dimensional (2D) NMR experiments are utilized. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) establish connectivity between protons and carbons, respectively.
The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial for conformational analysis. mdpi.com It identifies protons that are close in space, providing through-space correlations that help to define the folding of the macrocyclic ring. For this compound, NOESY data would reveal the spatial proximity of the methyl group protons to specific protons on the cyclopentadecane (B1582441) ring, offering insights into its preferred conformation(s) in solution. The conformational flexibility of the large ring can lead to multiple low-energy conformations, and the study of these is critical for understanding its biological interactions. helsinki.fi
Deuterium (B1214612) labeling is a powerful technique used to trace reaction mechanisms and to assign complex NMR spectra. researchgate.netjst.go.jp In the synthesis of macrocyclic alcohols, deuterium can be introduced at specific positions. Subsequent analysis by ¹H and ²H NMR, as well as mass spectrometry, can reveal the fate of these labels, providing a detailed picture of the reaction pathway. researchgate.netnih.gov This method is invaluable for understanding rearrangement reactions, cyclization processes, and for probing the stereochemistry of enzymatic or catalytic reactions involved in the synthesis of chiral macrocyclic alcohols. oup.comacs.org
For instance, if a synthetic route to this compound involved a reduction step, using a deuterated reducing agent would allow for the precise determination of the stereochemistry of the resulting alcohol by analyzing the position and coupling of the deuterium atom in the final product. nih.gov
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of molecules. nih.gov For this compound (C₁₆H₃₂O), mass spectrometry would confirm the molecular mass of 240.2453 atomic mass units. uni.lu
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula of a compound. wiley-vch.de This is particularly important for macrocyclic compounds where multiple elemental compositions could potentially correspond to the same nominal mass. The exact mass measurement of this compound would differentiate it from other potential isobaric compounds, confirming its elemental composition as C₁₆H₃₂O. uni.lu The determination of deuterium distribution in labeling studies also relies on the high resolution of this technique. researchgate.net
The analysis of complex mixtures, often encountered in natural product extracts or synthetic reaction products, is facilitated by hyphenated techniques that couple a separation method with mass spectrometry. semanticscholar.org
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the components of a mixture, which are then individually introduced into the mass spectrometer for identification. nih.govresearchgate.net GC-MS is widely used in the fragrance industry for the analysis of musk compounds. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used for a wide range of compounds, including those that are not volatile or are thermally labile. acs.orgnih.govrsc.org It is particularly useful for analyzing complex reaction mixtures and for the purification of macrocyclic compounds. acs.orgmdpi.com Derivatization techniques can be employed to improve the ionization and detection of alcohols by LC-MS. researchgate.net
Chromatographic Separations for Compound Isolation and Purification
In the research and production of macrocyclic alcohols such as this compound, achieving high levels of purity is essential for accurate structural elucidation and subsequent application. Chromatographic techniques are indispensable tools for both the isolation of target compounds from complex reaction mixtures and the analytical assessment of their purity. The choice between methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the compound's volatility, polarity, and the scale of the separation required.
High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Scale
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of macrocyclic compounds like this compound, which may have limited volatility. Its versatility allows for both small-scale analytical assessments of purity and large-scale preparative separations to isolate substantial quantities of the compound. knauer.net
For analytical purposes, the goal is to identify and quantify the components within a sample. knauer.net Methods are optimized for high resolution and sensitivity. In the context of macrocyclic ketones, which are structurally related to this compound, Ultra-High-Performance Liquid Chromatography (UPLC) systems coupled with detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) have proven effective. dntb.gov.uagoogle.com A UPLC-ELSD method, for instance, allows for the quantification of underivatized macrocycles. dntb.gov.ua The separation of precursors to related compounds has been successfully achieved on C18 columns, which are suitable for reversed-phase chromatography of moderately polar to nonpolar compounds. google.com
Preparative HPLC, on the other hand, is focused on isolating a specific compound in a quantity sufficient for further research or use. knauer.net The primary challenge in scaling up a method from analytical to preparative scale is to increase the sample load and flow rate without losing the resolution achieved at the analytical level. ingenieria-analitica.com This involves a systematic transfer process, often using established formulas to adjust parameters like flow rate, gradient time, and injection volume based on the column dimensions. ingenieria-analitica.com For macrocyclic compounds, polysaccharide-based chiral stationary phases (CSPs) are frequently used in both analytical and preparative scales due to their high loading capacity and versatility. researchgate.net The use of focused gradients can help increase the sample load on the preparative column, leading to optimum purity of the collected fractions. ingenieria-analitica.com
| Parameter | Analytical Scale Example (UPLC) | General Preparative Scale Considerations |
|---|---|---|
| Instrument | Waters Acquity UPLC® google.com | Standard Preparative HPLC System ingenieria-analitica.com |
| Column | HSS T3 C18, 1.7 µm, 2.1 mm x 50 mm google.com | Larger diameter and length column with larger particle size (e.g., 5 µm) to accommodate higher loads. ingenieria-analitica.comresearchgate.net |
| Mobile Phase | A: 1% acetonitrile, 99% water, 5 mM ammonium (B1175870) acetate (B1210297) B: 10% acetonitrile, 90% isopropanol, 5 mM ammonium acetate google.com | Often uses similar solvent systems as analytical scale (e.g., acetonitrile/water, methanol/water), optimized for solubility and separation. ingenieria-analitica.comchromatographyonline.com |
| Flow Rate | 0.15 - 2.0 mL/min (typical for analytical ID columns) knauer.net | Significantly higher, scaled geometrically from the analytical method (e.g., 25 mL/min or more). ingenieria-analitica.com |
| Detection | Evaporative Light Scattering Detector (ELSD), Mass Spectrometry (MS) dntb.gov.uagoogle.com | UV-Vis is common; fractions are typically collected and analyzed offline for purity. |
| Injection Volume | Low (e.g., 1-10 µL) | High, scaled up to hundreds of microliters or several milliliters to maximize throughput. ingenieria-analitica.com |
Gas Chromatography (GC) for Volatile Species Separation
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. tesisenred.net For macrocyclic alcohols and their related ketones, which possess sufficient volatility, GC is a primary method for quality control and purity analysis. dntb.gov.uaresearchgate.net The technique offers high separation efficiency, allowing for the resolution of closely related isomers and impurities. nih.gov
In a typical GC analysis, the sample is injected into a heated inlet, where it is vaporized and swept onto a capillary column by a carrier gas (commonly helium). notulaebotanicae.ro The separation occurs as the compounds partition between the stationary phase coated on the inside of the column and the mobile gas phase. notulaebotanicae.ro Detection is commonly performed using a Flame Ionization Detector (FID), which offers robust and linear quantification over a wide range, or a Mass Spectrometer (MS), which provides structural information for definitive identification of the separated components. researchgate.netnotulaebotanicae.ro
The analysis of macrocyclic musks in various products is often carried out using capillary GC with both FID and MS detectors. researchgate.net The choice of stationary phase is critical; for moderately polar compounds like this compound, a mid-polarity phase (e.g., containing a percentage of phenyl or cyanopropyl functional groups) is often effective. The temperature of the GC oven is typically programmed to increase during the run, which allows for the efficient elution of compounds with a range of boiling points. notulaebotanicae.ro For quantitative analysis, an internal standard method is frequently employed to ensure accuracy and reproducibility. notulaebotanicae.ro
| Parameter | Example Configuration |
|---|---|
| Instrument | Gas Chromatograph with FID or MS detector researchgate.netnotulaebotanicae.ro |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a suitable stationary phase (e.g., 5% Phenyl Polysiloxane) |
| Carrier Gas | Helium or Hydrogen notulaebotanicae.ro |
| Inlet Temperature | 240-250 °C notulaebotanicae.ro |
| Oven Program | Initial temperature around 35-50 °C, followed by a ramp (e.g., 5-10 °C/min) to a final temperature of 250-300 °C notulaebotanicae.ro |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) researchgate.netnotulaebotanicae.ro |
| Detector Temperature | 250-300 °C (for FID) notulaebotanicae.ro |
| Quantification | Internal Standard Method (e.g., using 3-pentanol (B84944) or another suitable compound) notulaebotanicae.ro |
Compound Index
| Compound Name |
|---|
| This compound |
| 3-Methylcyclopentadecanone (Muscone) |
| 3-methyl-cyclopentadecan-5-ol-1-one |
| Acetonitrile |
| Ammonium acetate |
| Helium |
| Hydrogen |
| Isopropanol |
| Methanol |
| 3-Pentanol |
Computational and Theoretical Investigations of 3 Methylcyclopentadecan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These calculations can predict molecular geometries, energies, and various spectroscopic properties.
While specific Density Functional Theory (DFT) studies exclusively detailing the molecular geometry and energy profiles of 3-Methylcyclopentadecan-1-ol are not widely available in published literature, the principles of such studies on similar large-ring molecules and alcohols are well-established. DFT is a computational method that calculates the electronic structure of atoms, molecules, and solids. For a molecule like this compound, a DFT study would typically involve optimizing the molecular geometry to find the lowest energy conformations.
A systematic DFT study would likely identify several low-energy conformers due to the high flexibility of the fifteen-membered ring. The calculations would provide precise data on bond lengths, bond angles, and dihedral angles for each conformer. Energy profiles could be calculated for the rotation of the methyl group and the hydroxyl group, as well as for the interconversion between different ring conformations. These profiles would reveal the energy barriers between different conformers and help to understand the molecule's dynamic nature. For instance, studies on the related ketone, muscone (B1676871), have highlighted the existence of multiple stable conformations that are close in energy, a characteristic that is expected to be shared by this compound. pnas.orgosti.gov
A study on monolignols, which are also alcohols, demonstrated the use of DFT with the B3LYP functional and a 6-31G(d,p) basis set to determine optimized molecular geometries, including bond lengths and angles. cellulosechemtechnol.ro A similar approach for this compound would yield a comprehensive understanding of its three-dimensional structure.
Table 1: Representative Data from a Hypothetical DFT Study on a Low-Energy Conformer of this compound
| Parameter | Predicted Value |
| C-C Bond Length (ring) | ~1.54 Å |
| C-O Bond Length | ~1.43 Å |
| O-H Bond Length | ~0.96 Å |
| C-C-C Bond Angle (ring) | 112-118° |
| C-O-H Bond Angle | ~109° |
| Relative Energy | 0.00 kcal/mol (for the global minimum) |
Note: The values in this table are hypothetical and represent typical values obtained from DFT calculations on similar saturated alcohols and large cycloalkanes.
Theoretical calculations are a powerful tool for predicting spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. For this compound, the most characteristic calculated vibrations would be the O-H stretching frequency, typically appearing around 3600-3300 cm⁻¹, and the C-O stretching frequency, expected in the 1260-1000 cm⁻¹ region. The exact positions would be sensitive to the conformation and potential intramolecular hydrogen bonding. Comparing calculated and experimental IR spectra is a common method for identifying the most likely conformations present in a sample. Studies on alcohols have shown that the agreement between calculated and experimental frequencies can be improved by using appropriate scaling factors or more advanced computational methods that account for anharmonicity. irdg.org
Table 2: Predicted Spectroscopic Parameters for a Hypothetical Conformer of this compound
| Spectroscopic Parameter | Predicted Value |
| O-H Stretching Frequency | ~3650 cm⁻¹ (unscaled) |
| C-O Stretching Frequency | ~1050 cm⁻¹ (unscaled) |
| Dipole Moment | 1.5 - 2.0 D |
Note: These are typical values and the actual predicted values would depend on the specific conformer and the level of theory used.
Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions
While quantum chemical calculations are excellent for studying static properties of individual molecules, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment.
The behavior of this compound in solution is significantly influenced by the solvent. MD simulations can model these interactions explicitly by surrounding the molecule with solvent molecules and calculating the forces between them over time.
Research on the lipase-catalyzed esterification of this compound has shown that the nature of the organic solvent strongly affects the efficiency and enantioselectivity of the reaction. researchgate.net Isooctane was identified as the optimal solvent for achieving high reaction rates and enantioselectivity. An MD simulation could help to elucidate the molecular basis for this observation by examining how different solvents interact with the alcohol and the enzyme, potentially altering the conformational equilibrium of the substrate to favor the binding of one enantiomer over the other. MD simulations have been used to study the behavior of the related compound muscone within a cyclodextrin (B1172386) metal-organic framework, highlighting how non-covalent interactions drive its encapsulation. mdpi.com A similar study on this compound in various solvents would reveal details about the solvation shell and the specific intermolecular interactions, such as hydrogen bonding between the hydroxyl group and polar solvent molecules.
The fifteen-membered ring of this compound can adopt a multitude of conformations. Exploring this complex conformational landscape is a significant computational challenge. MD simulations are well-suited for this task as they can sample a wide range of conformations by simulating the molecule's motion at a given temperature.
Studies on other macrocyclic compounds have demonstrated that their conformational preferences are a delicate balance of various factors, including transannular strain, torsional strain, and non-bonded interactions. dtu.dkpsu.edu For this compound, the flexible carbon chain allows it to adopt various folded and extended structures. The presence of the methyl group and the hydroxyl group introduces additional conformational constraints and potential for intramolecular hydrogen bonding, which can stabilize certain conformations. A long MD simulation would allow for the creation of a Ramachandran-like plot for the dihedral angles of the ring, revealing the most populated conformational states and the pathways for interconversion between them. Conformational analysis of macrocyclic polyketides using the OPLS-AA force field has shown success in predicting low-energy conformations. scispace.com
Reaction Mechanism Studies Using Computational Approaches
Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions, including identifying transition states and calculating activation energies.
For this compound, computational studies could investigate various reactions, such as its oxidation to muscone or its esterification. For example, a study of the reductive amination of aldehydes and ketones using sodium triacetoxyborohydride (B8407120) employed DFT to clarify the energetic favorability of imine reduction over carbonyl reduction. acs.org A similar computational approach could be used to study the selectivity of oxidizing agents for the hydroxyl group of this compound.
Furthermore, computational studies on the interaction of muscone with human odorant receptors have used a combination of quantum mechanics and molecular mechanics (QM/MM) to model the binding site and interactions. pnas.orgosti.govnih.gov These studies have highlighted the importance of specific amino acid residues and the role of hydrogen bonding and hydrophobic interactions. A similar computational investigation of this compound with these receptors could provide insights into its own olfactory properties and how the change from a ketone to an alcohol affects binding.
Transition State Analysis in Cyclization Reactions
The synthesis of macrocycles like this compound from a linear precursor is an entropically disfavored process due to the significant loss of conformational freedom upon ring closure. tandfonline.com Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the transition states of these intramolecular cyclization reactions, providing insights into reaction mechanisms and factors controlling selectivity. whiterose.ac.ukmdpi.com
The cyclization to form a 15-membered ring involves the intramolecular reaction of a long-chain hydroxy-alkane derivative. The transition state for such a reaction is a highly ordered arrangement of atoms at the point of highest energy along the reaction coordinate. The geometry and energy of this transition state dictate the feasibility and rate of the cyclization. For a molecule like the precursor to this compound, multiple competing transition states corresponding to different conformations of the cyclizing chain are possible.
Computational studies on similar macrocyclization reactions have shown that the cyclization can proceed through various transition state geometries, often described as "chair-like" or "boat-like" in analogy to smaller ring systems. nih.gov The relative energies of these transition states determine the preferred reaction pathway. For instance, in the cyclization of 5-hexenyl radicals, computational analysis has identified twist transition states, highlighting the complexity of these reactions. nih.gov
A key aspect of transition state analysis is the identification of the rate-determining step. In many macrocyclization reactions, the ring-closing step itself is the kinetic bottleneck. nih.gov DFT calculations can precisely map the potential energy surface, locating the transition state and calculating the activation energy barrier. This information is crucial for optimizing reaction conditions to favor the desired cyclization over competing intermolecular reactions that lead to polymerization.
To illustrate the type of data generated in such an analysis, a hypothetical transition state analysis for the cyclization of a precursor to this compound is presented in Table 1. The data represents the calculated relative energies of different transition state conformers.
Table 1: Hypothetical Relative Energies of Transition State Conformers for the Intramolecular Cyclization to form a this compound Precursor This table is for illustrative purposes and is based on typical data from computational studies of macrocyclization.
| Transition State Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Imaginary Frequency (cm-1) |
|---|---|---|---|
| TS-Chair-1 | B3LYP/6-31G(d) | 0.0 | -250.4 |
| TS-Chair-2 | B3LYP/6-31G(d) | 1.2 | -245.1 |
| TS-Boat-1 | B3LYP/6-31G(d) | 3.5 | -230.8 |
| TS-Twist-1 | B3LYP/6-31G(d) | 4.1 | -225.3 |
Energetic Pathways of Reactions Involving Macrocyclic Alcohols
Understanding the energetic pathways of reactions involving macrocyclic alcohols is fundamental to predicting their reactivity and stability. Computational methods allow for the detailed exploration of the potential energy surface for various transformations, such as oxidation, esterification, or further cyclization. uni.lu
For this compound, a key reaction is its oxidation to muscone. The energetic pathway for this reaction would involve the initial interaction of the alcohol with an oxidizing agent, followed by one or more intermediate steps leading to the final ketone product. Each step is characterized by its own transition state and associated energy barrier.
Computational studies on the reactions of other macrocycles have demonstrated the importance of conformational pre-organization. tandfonline.com The specific three-dimensional structure of the macrocycle can influence the accessibility of the hydroxyl group and the stability of reaction intermediates and transition states. Molecular mechanics and molecular dynamics simulations can be used to explore the conformational landscape of this compound, identifying the most stable conformers in solution. tandfonline.com These low-energy conformers are the most likely to participate in reactions.
The energetic profile of a reaction can be visualized in a reaction coordinate diagram, which plots the energy of the system as it progresses from reactants to products. A hypothetical energetic pathway for the oxidation of this compound is depicted in Table 2, showing the calculated free energies of the key species involved.
Table 2: Hypothetical Gibbs Free Energy Profile for the Oxidation of this compound to Muscone This table is for illustrative purposes and is based on typical data from computational studies of alcohol oxidation.
| Reaction Species | Method/Basis Set | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants (Alcohol + Oxidant) | DFT/B3LYP-D3/def2-TZVP | 0.0 |
| Pre-reaction Complex | DFT/B3LYP-D3/def2-TZVP | -2.5 |
| Transition State 1 | DFT/B3LYP-D3/def2-TZVP | +15.8 |
| Intermediate | DFT/B3LYP-D3/def2-TZVP | -5.1 |
| Transition State 2 | DFT/B3LYP-D3/def2-TZVP | +10.2 |
| Products (Ketone + Reduced Oxidant) | DFT/B3LYP-D3/def2-TZVP | -25.0 |
Computational Design of Novel Macrocyclic Architectures
The principles of computational chemistry are not only used to analyze existing molecules but also to design novel macrocyclic architectures with desired properties. tandfonline.comschrodinger.com By modifying the structure of this compound in silico, it is possible to predict how changes in ring size, substituents, or stereochemistry will affect its conformational preferences, reactivity, and potentially its olfactory properties.
One approach to computational design involves the systematic exploration of chemical space. schrodinger.com Automated workflows can generate a large number of virtual macrocycle analogs and then use computational filters to select for candidates with promising characteristics, such as specific conformations or favorable binding energies to olfactory receptors. schrodinger.comrug.nl For example, introducing additional methyl groups or other functional groups onto the cyclopentadecane (B1582441) ring could lead to new musk-like fragrances.
Structure-based design is another powerful technique, particularly when a target receptor is known. acs.org Although the specific olfactory receptors for musks are still under investigation, computational docking studies could be used to model the interaction of this compound and its analogs with putative receptor models. wikipedia.org These studies can predict binding affinities and guide the design of new molecules with enhanced odor characteristics.
Table 3 provides a hypothetical example of how computational methods could be used to evaluate a small library of designed macrocyclic alcohols based on the this compound scaffold. The predicted properties could include conformational rigidity and estimated binding affinity to a model olfactory receptor.
Table 3: Hypothetical Computational Evaluation of Designed Macrocyclic Alcohol Analogs This table is for illustrative purposes and is based on typical data from computational drug design studies.
| Compound | Modification | Predicted Conformational Rigidity (RMSD) | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| This compound | - | 1.5 Å | -8.2 |
| Analog 1 | 4-Methyl substitution | 1.3 Å | -8.5 |
| Analog 2 | 7-Fluoro substitution | 1.6 Å | -7.9 |
| Analog 3 | 14-membered ring | 1.8 Å | -7.5 |
| Analog 4 | 16-membered ring | 1.4 Å | -8.8 |
Research Applications of Macrocyclic Alcohols in Non Clinical Fields
3-Methylcyclopentadecan-1-ol as a Synthon in Complex Molecule Synthesis
The utility of this compound as a synthetic intermediate, or synthon, is a subject of interest in the construction of complex molecular architectures. Its 15-membered carbon ring, functionalized with a hydroxyl group and a methyl substituent, provides a versatile scaffold for the synthesis of other intricate molecules. A notable application is its role as a direct precursor in the synthesis of muscone (B1676871) (3-Methylcyclopentadecan-1-one), a valuable fragrance compound. The enzymatic resolution of this compound is a known pathway to produce specific enantiomers of muscone, highlighting the alcohol's importance in stereoselective synthesis jst.go.jp.
Building Blocks for Polycyclic and Heterocyclic Systems
While specific examples of the direct use of this compound in the synthesis of polycyclic and heterocyclic systems are not extensively documented in publicly available literature, the inherent reactivity of macrocyclic alcohols suggests their potential as starting materials for such transformations. The hydroxyl group can be converted into a good leaving group, facilitating intramolecular cyclization reactions to form fused or bridged ring systems. Additionally, the carbon backbone can be functionalized to introduce other reactive sites, enabling annulation reactions to build additional rings. The general strategies for synthesizing macrocycles often involve the cyclization of linear precursors, and similarly, pre-existing macrocycles can be elaborated into more complex polycyclic structures cam.ac.uk. The synthesis of N-heterocycles, for instance, can be achieved through the dehydrocyclization of alcohols with amines, a strategy that could potentially be applied to macrocyclic alcohols nih.gov.
Intermediate in the Synthesis of Advanced Organic Materials
The role of this compound as an intermediate in the synthesis of advanced organic materials is an area of exploratory research. Organic materials with applications in electronics and photonics often require specific molecular architectures to achieve desired properties jhu.edu. Macrocyclic compounds, in general, are being investigated for their potential in these areas. The defined structure of macrocycles can lead to materials with predictable packing and electronic properties. While direct evidence for the use of this compound is limited, its potential as a precursor can be inferred from the broader interest in developing novel organic materials from diverse molecular building blocks jhu.edu.
Exploration of Macrocyclic Alcohols in Materials Science Research
The unique topology and conformational properties of macrocyclic compounds make them intriguing candidates for the development of new materials with novel functionalities. Research in this area explores how the incorporation of macrocyclic units into polymers or as standalone materials can influence their physical and chemical properties.
Precursors for Functional Polymers and Optoelectronic Materials
Macrocyclic alcohols can serve as monomers or precursors for the synthesis of functional polymers. The hydroxyl group provides a convenient handle for polymerization reactions, such as esterification or etherification, to create polyesters or polyethers with macrocyclic units either in the main chain or as pendant groups. The incorporation of these large rings can affect the polymer's thermal properties, solubility, and morphology. The synthesis of functional polymers from renewable resources, including those with lactone structures that can be derived from macrocycles, is an active area of research frontiersin.orgresearchgate.net. These polymers may find applications in optoelectronics, where the specific arrangement of molecular components can influence light absorption and emission properties.
Investigation in Organic Semiconductor Development
The field of organic semiconductors is continually seeking new molecular designs to improve charge transport and device performance. While there is no direct literature on the use of this compound in organic semiconductors, the general class of macrocyclic compounds is of interest. The rigid and well-defined structure of some macrocycles can facilitate ordered packing in the solid state, which is beneficial for charge mobility. The potential to functionalize the macrocyclic ring allows for the tuning of electronic properties. Research into advanced organic materials often involves exploring a wide range of molecular structures, and macrocycles represent a class of compounds with untapped potential in this area jhu.edu.
Future Directions and Emerging Research Avenues for 3 Methylcyclopentadecan 1 Ol
Integration of Machine Learning and Artificial Intelligence in Macrocyclic Synthesis Optimization
ML algorithms, particularly Bayesian optimization, can efficiently explore and identify optimal reaction conditions with fewer experiments compared to traditional methods. mdpi.compreprints.org These models can analyze large datasets of chemical reactions to predict the outcomes of new transformations, suggesting the most promising reagents, catalysts, solvents, and temperature profiles. beilstein-journals.orgpreprints.org This data-driven approach minimizes the reliance on trial-and-error experimentation, saving time and resources. preprints.org
Table 1: Impact of Machine Learning on Macrocyclic Synthesis Optimization
| Challenge in Macrocyclic Synthesis | Machine Learning / AI Solution | Potential Benefit |
| Vast number of reaction parameters | Bayesian optimization and other algorithms to efficiently search the parameter space. mdpi.combohrium.com | Faster identification of optimal conditions with fewer experiments. preprints.org |
| Predicting reaction outcomes | Predictive models trained on large reaction datasets. researchgate.netbeilstein-journals.org | Increased success rate of reactions and reduced waste. |
| Designing novel synthetic routes | AI-driven retrosynthesis tools. beilstein-journals.org | Discovery of more efficient and innovative pathways to target macrocycles. |
| Time-consuming and labor-intensive experimentation | Integration with robotic platforms for automated synthesis and screening. preprints.org | High-throughput experimentation and accelerated discovery cycles. |
Development of Novel Catalytic Systems for Efficient Macrocyclization
The formation of large rings, a critical step in the synthesis of 3-Methylcyclopentadecan-1-ol, is often challenging due to unfavorable kinetics and thermodynamics. rsc.org Consequently, the development of novel and highly efficient catalytic systems is a major focus of current research. Advances in catalysis are crucial for achieving high yields and selectivity in macrocyclization reactions under milder conditions. acs.org
Transition metal catalysis, particularly with palladium and ruthenium, has been instrumental in the development of powerful macrocyclization methods. acs.org For instance, ring-closing metathesis (RCM) catalyzed by ruthenium complexes is a widely used strategy for forming large rings. acs.org Similarly, palladium-catalyzed cross-coupling reactions offer versatile approaches to macrocycle construction. rsc.orgacs.org Recent research aims to develop catalysts that are more active, stable, and tolerant of various functional groups, allowing for their application in the synthesis of increasingly complex macrocyclic architectures. azom.com
Organocatalysis has also emerged as a powerful tool for macrocyclization. For example, thiols can act as visible-light-mediated photoacid catalysts for the ring-opening polymerization of lactones, a process that can be relevant to the synthesis of macrocyclic esters. acs.org The development of heterogeneous catalysts is another important area, as they offer advantages in terms of separation and reusability, which are critical for industrial-scale synthesis. semanticscholar.orgnih.gov
Exploration of Bio-inspired Synthetic Pathways for Macrocyclic Alcohols
Nature provides a rich source of inspiration for the synthesis of complex molecules. Bio-inspired synthetic strategies aim to mimic the efficiency and selectivity of enzymatic processes to construct macrocyclic alcohols. nih.govresearchgate.net Biocatalysis, the use of enzymes or whole microorganisms to perform chemical transformations, offers several advantages, including mild reaction conditions, high enantioselectivity, and environmental sustainability. nih.govuni-greifswald.de
Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are particularly relevant for the synthesis of chiral alcohols, a key functional group in many bioactive macrocycles. nih.govacs.org These enzymes can catalyze the stereoselective reduction of prochiral ketones to produce single enantiomers of alcohols. nih.gov Researchers are actively exploring the use of these and other enzymes, such as lipases, for the asymmetric synthesis and macrocyclization of precursors to compounds like this compound. researchgate.net
The principles of supramolecular chemistry, which focuses on non-covalent interactions, are also being applied to direct the folding of linear precursors into conformations that favor macrocyclization, mimicking how enzymes use binding pockets to control reactivity. nih.govresearchgate.net This approach can lead to higher yields and selectivities in the formation of the desired macrocyclic structure. nih.gov The study of natural product biosynthesis provides valuable insights into novel cyclization strategies that can be adapted for the laboratory synthesis of complex macrocycles. rsc.org
Advanced Methodologies for High-Throughput Screening of Macrocyclic Architectures in Academic Settings
The discovery of new macrocycles with desired properties, whether for fragrance, pharmaceutical, or materials science applications, relies on the ability to synthesize and screen large libraries of compounds. nih.gov High-throughput screening (HTS) methodologies, once primarily the domain of the pharmaceutical industry, are becoming more accessible to academic researchers. nih.gov These techniques enable the rapid evaluation of thousands of compounds, significantly accelerating the pace of discovery. novartis.comresearchgate.netyoutube.com
The implementation of HTS in academic settings is facilitated by advancements in robotics and automation. nih.govnovartis.comresearchgate.net Automated liquid-handling robots can prepare and process large numbers of samples in multi-well plates, while sophisticated plate readers can perform a variety of assays to assess the properties of the synthesized macrocycles. nih.govselectscience.net This automation not only increases throughput but also improves the consistency and reliability of the data. novartis.comyoutube.com
Computational tools play a crucial role in modern HTS. nih.govresearchgate.net Virtual screening can be used to prioritize which macrocycles to synthesize, focusing resources on the most promising candidates. nih.govresearchgate.net Furthermore, the vast amounts of data generated by HTS require sophisticated data analysis techniques to identify structure-activity relationships and guide the design of the next generation of macrocyclic compounds. youtube.com
Table 2: Key Technologies in High-Throughput Screening of Macrocycles
| Technology | Application in Macrocycle Screening | Advantage |
| Robotics and Automation | Automated synthesis, purification, and plating of compound libraries. novartis.comresearchgate.net | Increased speed, consistency, and throughput of screening campaigns. youtube.com |
| Miniaturization (e.g., 1536-well plates) | Reduces the amount of compound and reagents needed for each assay. novartis.com | Lower costs and conservation of valuable synthetic products. |
| Advanced Plate Readers | Detection of various physical and biological properties (e.g., fluorescence, absorbance). drugtargetreview.com | Enables a wide range of assays to be performed in a high-throughput format. |
| Computational Modeling | Virtual screening of large virtual libraries to prioritize synthetic targets. nih.govresearchgate.net | Focuses synthetic efforts on compounds with a higher probability of desired activity. |
Interdisciplinary Research at the Interface of Organic Chemistry and Emerging Technologies
The future of macrocyclic chemistry, including the study of this compound, lies at the intersection of organic synthesis and other scientific and technological fields. Interdisciplinary collaborations are essential for driving innovation and tackling the complex challenges associated with these molecules.
The synergy between organic chemistry and materials science is leading to the development of novel porous organic polymers (POPs) derived from macrocycles. researchgate.netrsc.org These materials have potential applications in gas adsorption, catalysis, and environmental remediation. researchgate.netrsc.org The unique three-dimensional structures of macrocycles can be exploited to create materials with tailored properties. nih.gov
The combination of organic chemistry with biology and medicine continues to be a major driver of research, with macrocycles being explored for their potential as therapeutic agents. chembridge.com The ability of macrocycles to bind to challenging protein targets makes them an attractive modality for drug discovery. chembridge.com
Q & A
Q. What are the established synthetic routes for 3-Methylcyclopentadecan-1-ol, and what key methodological parameters require optimization for reproducibility?
Methodological Answer: Synthesis of this compound, a macrocyclic alcohol, often involves cyclization of linear precursors or enzymatic modification. Critical parameters include:
- Precursor Activation : Mitsunobu reactions (using DIAD/TPP) for hydroxyl group manipulation require strict anhydrous conditions to avoid side reactions .
- Cyclization Efficiency : Ring-closing metathesis (e.g., Grubbs catalysts) demands precise temperature control (45–60°C) and inert atmospheres to minimize byproducts .
- Purification : Multi-step chromatography (silica gel → reverse-phase HPLC) followed by characterization via ¹H/¹³C NMR (δ 1.25–1.35 ppm for methylcyclopentadecane protons) and high-resolution mass spectrometry (theoretical [M+H]⁺ 242.2614) ensures purity .
Reproducibility Checklist:
- Document reagent batch sources (e.g., catalyst activity variations between suppliers).
- Report exact reaction durations and gas purge protocols (e.g., N₂ flow rate during cyclization).
- Include negative controls for non-enzymatic pathways in biological syntheses.
Q. How should researchers characterize the physicochemical properties of this compound to ensure data reliability?
Methodological Answer:
- Spectroscopic Analysis : Use ¹H/¹³C NMR to confirm cyclopentadecane backbone integrity and methyl group positioning. Compare with computational simulations (e.g., DFT for chemical shift predictions) .
- Purity Assessment : Validate via GC-MS (≥98% purity threshold) and differential scanning calorimetry (melting point consistency ±1°C across batches) .
- Solubility Profiling : Conduct logP measurements (octanol-water partitioning) to guide biological assay design .
Data Validation:
- Cross-reference spectral data with published analogs (e.g., 3-Methylidenehexan-1-ol in PubChem/ECHA databases) .
- Replicate measurements across independent labs to confirm reproducibility .
Advanced Research Questions
Q. What experimental design strategies can optimize the yield of this compound in multi-step syntheses?
Methodological Answer:
- Factorial Design : Use response surface methodology (RSM) to test variables (catalyst loading, solvent polarity) and identify interactions affecting yield .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters in real time .
- Scale-Up Protocols : Gradual scaling (mg → g) with rigorous impurity profiling at each stage to prevent cumulative errors .
Case Study:
A 2024 study on similar macrocycles achieved 22% yield improvement by optimizing Grubbs catalyst regeneration cycles under reduced pressure .
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?
Methodological Answer:
- Comparative Meta-Analysis : Normalize data using standardized units (e.g., IC50 vs. EC50) and assess assay conditions (cell lines, incubation times) .
- Controlled Replication : Repeat key studies with identical reagents and protocols, documenting batch-specific variations (e.g., solvent purity) .
- Mechanistic Profiling : Use knock-out models (e.g., CRISPR-edited enzymes) to isolate biological targets and reduce confounding factors .
Example: A 2019 review attributed conflicting antimicrobial results to differences in bacterial strain membrane lipid composition .
Q. What are best practices for integrating this compound into pharmacological studies while ensuring ethical compliance?
Methodological Answer:
- Ethical Documentation : Declare conflicts of interest and obtain institutional review board (IRB) approval for in vivo studies .
- Safety Protocols : Follow OSHA guidelines for handling volatile organics (e.g., fume hood use, waste disposal via certified biohazard services) .
- Data Transparency : Share raw datasets (spectra, dose-response curves) in public repositories (e.g., Zenodo) to enable independent verification .
Checklist:
- Retain original data for 5–10 years post-publication .
- Use IUPAC nomenclature consistently to avoid misidentification .
Methodological Guidance Tables
Q. Table 1. Key Parameters for Synthetic Optimization
| Parameter | Optimal Range | Measurement Tool | Reference |
|---|---|---|---|
| Reaction Temperature | 45–60°C | In-line thermocouple | |
| Catalyst Loading | 5–7 mol% | Gravimetric analysis | |
| Purity Threshold | ≥98% | GC-MS |
Q. Table 2. Common Data Discrepancy Sources
| Source | Mitigation Strategy | Example |
|---|---|---|
| Assay Variability | Standardize cell lines/protocols | Use ATCC-validated strains |
| Solvent Impurities | Use HPLC-grade solvents | Batch-test DMSO for peroxides |
| Instrument Calibration | Daily reference standards | NIST-traceable thermometers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
